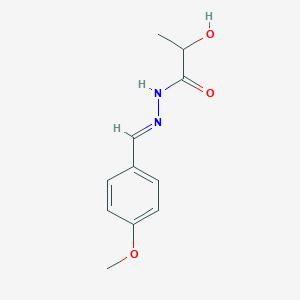
5-(2,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione, also known as TMI, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. TMI is a derivative of imidazolidinedione, which is a class of organic compounds that exhibit diverse biological activities.
作用机制
The exact mechanism of action of 5-(2,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in a variety of diseases. This compound has also been shown to inhibit the growth of cancer cells and to enhance the immune response. Additionally, this compound has been shown to improve glucose metabolism and to protect against neurodegeneration.
实验室实验的优点和局限性
5-(2,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, this compound has some limitations for lab experiments. It is poorly soluble in water, which can limit its use in aqueous solutions. Additionally, this compound has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
未来方向
There are several future directions for the study of 5-(2,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione. One area of research could focus on the development of more efficient synthesis methods. Another area of research could focus on the optimization of this compound for use in aqueous solutions. Additionally, further studies could investigate the potential therapeutic applications of this compound in human clinical trials. Finally, future research could focus on the development of this compound derivatives with improved biological activities.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its neuroprotective effects and its ability to modulate the immune system. While this compound has several advantages for lab experiments, it also has some limitations. Future research could focus on the optimization of this compound for use in aqueous solutions and the development of this compound derivatives with improved biological activities.
合成方法
5-(2,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione can be synthesized through a multi-step process that involves the reaction of 2,4,5-trimethoxybenzaldehyde with urea in the presence of a catalyst such as acetic acid. The resulting intermediate is then treated with an oxidizing agent to yield this compound. The synthesis of this compound is relatively straightforward and can be carried out on a large scale.
科学研究应用
5-(2,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been investigated for its neuroprotective effects and its ability to modulate the immune system. Additionally, this compound has been studied for its potential use in the treatment of diabetes, as it has been shown to improve glucose metabolism in animal models.
属性
IUPAC Name |
(5E)-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-18-9-6-11(20-3)10(19-2)5-7(9)4-8-12(16)15-13(17)14-8/h4-6H,1-3H3,(H2,14,15,16,17)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSKANRFSFCFMV-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5766474.png)





![isopropyl 4-[(benzylsulfonyl)amino]benzoate](/img/structure/B5766511.png)

![N-{5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5766533.png)
![3-bromo-4-methoxybenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5766551.png)



![N-(2-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5766583.png)